(E)-methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)-4-((dimethylamino)methyleneamino)thiazole-5-carboxylate
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Overview
Description
Methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, where a halogenated aromatic compound reacts with a boronic acid or alkene in the presence of a palladium catalyst.
Final Assembly: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the nitro group if present.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine or thiazole rings.
Reduction: Reduced forms of the carbonyl or nitro groups.
Substitution: Substituted derivatives of the chlorophenyl group.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazole ring can interact with various enzymes. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Indole derivatives
- Thiazole derivatives
Uniqueness
Methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H22ClN5O2S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22ClN5O2S/c1-22(2)12-20-16-15(17(25)26-3)27-18(21-16)24-10-8-23(9-11-24)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
RDNOQIDGTUYQSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(SC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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